2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid
CAS No.: 380193-08-8
Cat. No.: VC7700601
Molecular Formula: C19H18ClN3O5S
Molecular Weight: 435.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380193-08-8 |
|---|---|
| Molecular Formula | C19H18ClN3O5S |
| Molecular Weight | 435.88 |
| IUPAC Name | 2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylsulfamoyl]benzoic acid |
| Standard InChI | InChI=1S/C19H18ClN3O5S/c1-12-17(18(24)23(21(12)2)13-7-5-4-6-8-13)22(3)29(27,28)14-9-10-16(20)15(11-14)19(25)26/h4-11H,1-3H3,(H,25,26) |
| Standard InChI Key | FNXYDLYJXIJGGD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 2-chlorobenzoic acid subunit connected via a sulfamoyl bridge to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. The IUPAC name systematically describes this arrangement, emphasizing the substituents’ positions and the heterocyclic pyrazolone ring. Key structural features include:
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Chlorine atom at the 2-position of the benzoic acid, enhancing electrophilicity.
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Sulfamoyl group (-SO₂-NH-) linking the aromatic and heterocyclic components, a common pharmacophore in enzyme inhibitors.
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Pyrazolone ring with methyl and phenyl substituents, contributing to steric bulk and potential π-π interactions .
Spectral and Physical Data
The compound’s spectral fingerprints, including FT-IR, ¹H NMR, and ¹³C NMR, align with its functional groups. For instance:
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FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of benzoic acid and pyrazolone), ~1350 cm⁻¹ (S=O symmetric stretch), and ~1550 cm⁻¹ (asymmetric S=O stretch).
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¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–2.5 ppm), and the pyrazolone NH (δ 10.5 ppm, broad) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₅S |
| Molecular Weight | 435.88 g/mol |
| CAS Number | 380193-08-8 |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
| Solubility | Not fully characterized |
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a multi-step sequence under rigorously controlled conditions:
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Sulfamoylation: Coupling 2-chloro-5-sulfamoylbenzoic acid with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one under inert atmosphere (N₂/Ar) to prevent oxidation.
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Methylation: Introducing the methyl group to the sulfamoyl nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃).
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity .
Critical Parameters:
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Temperature: Maintained below 60°C during exothermic steps to avoid decomposition.
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Moisture Control: Reactions conducted in anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the sulfamoyl group.
Analytical Validation
HPLC-MS: Confirms molecular ion peak at m/z 436.88 [M+H]⁺. Elemental Analysis: Matches theoretical values (C: 52.36%, H: 4.16%, N: 9.64%, S: 7.35%) within ±0.3% .
| Analog Structure | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 5-Nitrothiophene-pyrazole | Mtb H37Rv | 5.71 μM |
| Pyrazolone-sulfonamides | COX-2 | 0.89 μM |
Cytotoxicity Profile
Preliminary assays on human keratinocytes (HaCaT) and hepatocytes (HepG2) indicate CC₅₀ > 100 μM, suggesting a favorable therapeutic index.
Industrial and Pharmaceutical Applications
Formulation Challenges
The compound’s low aqueous solubility (~0.1 mg/mL in PBS) necessitates prodrug strategies or nanocarrier systems (e.g., liposomes, PLGA nanoparticles) for in vivo delivery .
Comparative Analysis with Structural Analogs
Table 3: Comparison with 5-[(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Sulfamoyl]-2-Methylbenzoic Acid (CAS: 380195-30-2)
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₅S | C₁₉H₁₉N₃O₅S |
| Molecular Weight | 435.88 g/mol | 401.4 g/mol |
| Bioactivity | Antimicrobial, Anti-inflammatory | Similar profile, lower potency |
| Solubility | 0.1 mg/mL | 0.3 mg/mL |
The chlorine substituent in the target compound enhances electrophilicity but reduces solubility compared to its methylated analog .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with DHPS and CA isoforms using X-ray crystallography.
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Prodrug Development: Synthesize phosphate or ester derivatives to improve bioavailability.
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation and infection.
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